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molecular formula C10H17NO3 B8315297 1-(1-Carboxyethyl)perhydroazocin-2-one

1-(1-Carboxyethyl)perhydroazocin-2-one

Cat. No. B8315297
M. Wt: 199.25 g/mol
InChI Key: HIUSYXYBQSMNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04396616

Procedure details

Dissolve 90 mg of this ester in 0.5 ml ethanol and add 1 ml 1.0 N NaOH. Stir the mixture at room temperature for 3 hours, then dilute with water and extract with ether. Add solid sodium dihydrogen phosphate to the aqueous phase until it is acidic, then extract with ethyl acetate. Dry the ethyl acetate over Na2SO4, filter and concentrate to obtain 1-(1-carboxyethyl)perhydroazocin-2-one, m.p. 166-167 (from acetone-ether).
Name
ester
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([N:8]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:16])[CH3:7])=[O:5])C.[OH-].[Na+]>C(O)C.O>[C:4]([CH:6]([N:8]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:16])[CH3:7])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
ester
Quantity
90 mg
Type
reactant
Smiles
C(C)OC(=O)C(C)N1C(CCCCCC1)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ether
ADDITION
Type
ADDITION
Details
Add solid sodium dihydrogen phosphate to the aqueous phase until it
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the ethyl acetate over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C(C)N1C(CCCCCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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